molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Cat. No. B027381
CAS RN: 82925-01-7
M. Wt: 342.4 g/mol
InChI Key: APCRFYGXPUAKFD-UHFFFAOYSA-N
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Patent
US08680277B2

Procedure details

Iron (1.27 kg, 23.48 mol), hydrochloric acid (127 mL, 1.54 mol) and 6.7 L of 50% aqueous ethanol were added to a reactor, and stirred for 1 hour at 80° C. 6,7-dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline (1.3 kg, 3.91 mol) obtained in Step 1-1 was slowly added thereto for one hour, followed by stirring for 3 hours at 80° C. After checking completion of the reaction by thin layer chromatography (eluent: chloroform/methanol=15/1), the reaction mixture was cooled to room temperature. 5.3 L of dichloromethane and 5.3 L of water were added thereto, the reaction mixture was neutralized by adding 804 mL of 10% aqueous sodium hydroxide. The resulting mixture was filtered through a Celite pad and washed with 3 L of methylenechloride. The organic layer was collected, dried over magnesium sulfate, and then filtered. The solvent was removed under reduced pressure, and dried with hot air at 40° C. in an oven to obtain the title compound (1.05 kg, 90%).
Quantity
1.3 kg
Type
reactant
Reaction Step One
Quantity
804 mL
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Three
Quantity
6.7 L
Type
reactant
Reaction Step Three
Name
Quantity
1.27 kg
Type
catalyst
Reaction Step Three
Name
Quantity
5.3 L
Type
solvent
Reaction Step Four
Quantity
5.3 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
Cl.C(O)C.[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[CH2:13][N:12]([CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([N+:27]([O-])=O)=[CH:23][CH:22]=1)[CH2:11][CH2:10]2.[OH-].[Na+]>[Fe].O.ClCCl.C(Cl)(Cl)Cl.CO>[CH3:5][O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[O:17][CH3:18])[CH2:13][N:12]([CH2:19][CH2:20][C:21]1[CH:22]=[CH:23][C:24]([NH2:27])=[CH:25][CH:26]=1)[CH2:11][CH2:10]2 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
1.3 kg
Type
reactant
Smiles
COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
804 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
127 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.7 L
Type
reactant
Smiles
C(C)O
Name
Quantity
1.27 kg
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
5.3 L
Type
solvent
Smiles
O
Name
Quantity
5.3 L
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring for 3 hours at 80° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a Celite pad
WASH
Type
WASH
Details
washed with 3 L of methylenechloride
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried with hot air at 40° C. in an oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCN(CC2=CC1OC)CCC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 kg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.